molecular formula C8H13NO2 B8009175 Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B8009175
M. Wt: 155.19 g/mol
InChI Key: BXRLIWZRSZZGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a [3.1.1] bridged ring system with a nitrogen atom at the 6-position and a methyl ester group at the 1-position.

Properties

IUPAC Name

methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-4-2-3-6(5-8)9-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRLIWZRSZZGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to form stable interactions with biological molecules, potentially inhibiting or modulating their activity. This makes it a promising candidate for drug development, particularly in targeting enzymes and receptors involved in various diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs:

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS 1628783-91-4) Bridge System: [3.1.1] (same as target compound). Substituents: 2-oxo and 3-aza groups. Properties: Molecular weight 169.18, density 1.30 g/cm³, predicted pKa 15.08 (weak base).

Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS 2471973-31-4)

  • Bridge System : [3.1.1].
  • Substituents : 5-fluoro, 2-oxo, ethyl ester.
  • Properties : Fluorine’s electronegativity may improve metabolic stability and bioavailability. The ethyl ester could alter hydrolysis kinetics compared to methyl esters .

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (CAS 15448-84-7)

  • Bridge System : [2.2.1].
  • Substituents : 4-bromo, methyl ester.
  • Properties : Bromine’s steric bulk facilitates cross-coupling reactions (e.g., Suzuki). Priced at $245/100mg, indicating moderate synthesis complexity .

Sodium Mezlocillin (4-thia-1-azabicyclo[3.2.0]heptane derivative)

  • Bridge System : [3.2.0] with a sulfur atom.
  • Substituents : Carboxamide, methylsulfonyl, and phenyl groups.
  • Properties : Antibiotic activity (molecular weight 561.57), demonstrating how bridge systems influence biological targeting .

Table 1: Structural and Functional Comparison
Compound Bridge System Substituents Molecular Weight Notable Features
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate [3.1.1] 6-aza, methyl ester N/A Rigid scaffold, potential chiral center
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate [3.1.1] 2-oxo, 3-aza 169.18 High polarity, weak base
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate [3.1.1] 5-fluoro, 2-oxo N/A Enhanced metabolic stability
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate [2.2.1] 4-bromo N/A Bromine for functionalization
Sodium Mezlocillin [3.2.0] Thia, carboxamide 561.57 Antibiotic activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.